Cas no 16803-96-6 (4-Amino-N-(2-methylphenyl)benzenesulfonamide)

4-Amino-N-(2-methylphenyl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-Amino-N-(o-tolyl)benzenesulfonamide
- 4-Amino-N-(2-methylphenyl)benzenesulfonamide
- 4-AMINO-N-O-TOLYL-BENZENESULFONAMIDE
- [(4-aminophenyl)sulfonyl](2-methylphenyl)amine
- 4-amino-N-(2-methylphenyl)-benzenesulfonamide
- 4-amino-N-(2-tolyl)benzenesulfonamide
- 4-amino-N-o-tolylbenzenesulfonamide
- Benzenesulfonamide, 4-amino-N-(2-methylphenyl)-
- N1-(2-Methylphenyl)sulfanilamide
- N-o-methylphenyl-p-aminobenzenesulphonami
- Oprea1_724572
- SBB019563
- sulfanilic acid o-toluidide
- Sulfanilsaeure-o-toluidid
- SureCN2240809
- AKOS B000447
- ART-CHEM-BB B000447
- 9120446
- IVK
- FS-5831
- CHEMBL227682
- MFCD00440876
- BBL013587
- AKOS000161977
- STK346723
- DTXSID80343967
- 4-Amino-N-(2-methylphenyl)benzenesulfonamide #
- 4-amino-n-(2-methylphenyl)benzene-1-sulfonamide
- SCHEMBL2240809
- 16803-96-6
- 4-AMINO-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE
- SB81379
- CS-0215171
- EN300-227670
- IVK/9120446
-
- MDL: MFCD00440876
- インチ: InChI=1S/C13H14N2O2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,14H2,1H3
- InChIKey: VNBAGPGLMFYJKB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 262.07772
- どういたいしつりょう: 262.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 80.6Ų
じっけんとくせい
- PSA: 72.19
4-Amino-N-(2-methylphenyl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227670-5.0g |
4-amino-N-(2-methylphenyl)benzene-1-sulfonamide |
16803-96-6 | 95% | 5.0g |
$225.0 | 2024-06-20 | |
Enamine | EN300-227670-2.5g |
4-amino-N-(2-methylphenyl)benzene-1-sulfonamide |
16803-96-6 | 95% | 2.5g |
$131.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285841-100mg |
4-Amino-n-(2-methylphenyl)benzene-1-sulfonamide |
16803-96-6 | 95+% | 100mg |
¥993 | 2023-04-15 | |
abcr | AB378019-5 g |
4-Amino-N-(2-methylphenyl)benzenesulfonamide; . |
16803-96-6 | 5g |
€907.00 | 2023-06-20 | ||
Enamine | EN300-227670-0.5g |
4-amino-N-(2-methylphenyl)benzene-1-sulfonamide |
16803-96-6 | 95% | 0.5g |
$58.0 | 2024-06-20 | |
abcr | AB378019-250 mg |
4-Amino-N-(2-methylphenyl)benzenesulfonamide |
16803-96-6 | 250MG |
€176.40 | 2022-03-24 | ||
Enamine | EN300-227670-1.0g |
4-amino-N-(2-methylphenyl)benzene-1-sulfonamide |
16803-96-6 | 95% | 1.0g |
$75.0 | 2024-06-20 | |
TRC | A640705-50mg |
4-Amino-N-(2-methylphenyl)benzenesulfonamide |
16803-96-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB378019-5g |
4-Amino-N-(2-methylphenyl)benzenesulfonamide; . |
16803-96-6 | 5g |
€877.00 | 2025-03-19 | ||
Enamine | EN300-227670-0.05g |
4-amino-N-(2-methylphenyl)benzene-1-sulfonamide |
16803-96-6 | 95% | 0.05g |
$19.0 | 2024-06-20 |
4-Amino-N-(2-methylphenyl)benzenesulfonamide 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
4-Amino-N-(2-methylphenyl)benzenesulfonamideに関する追加情報
4-Amino-N-(2-methylphenyl)benzenesulfonamide: A Comprehensive Overview
4-Amino-N-(2-methylphenyl)benzenesulfonamide, also known by its CAS number 16803-96-6, is a chemical compound with significant applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines an amino group and a sulfonamide functional group, making it a versatile molecule for diverse chemical reactions and applications.
The molecular structure of 4-Amino-N-(2-methylphenyl)benzenesulfonamide consists of a benzene ring with an amino group (-NH₂) at the para position and a sulfonamide group (-SO₂NH-) attached to a methyl-substituted phenyl ring. This arrangement imparts the compound with unique electronic and steric properties, which are crucial for its reactivity and functionality. Recent studies have highlighted the importance of such structural features in enhancing the compound's stability and bioavailability, making it an attractive candidate for drug development.
One of the most notable applications of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is in the field of pharmaceuticals. The compound has been extensively studied for its potential as an intermediate in the synthesis of various bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents and antiviral drugs. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for therapeutic interventions.
In addition to its pharmaceutical applications, 4-Amino-N-(2-methylphenyl)benzenesulfonamide has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have promising applications in gas storage, catalysis, and sensing technologies. A 2023 study in Nature Communications reported that incorporating this compound into MOFs significantly enhances their gas adsorption capacities, making them viable candidates for industrial applications.
The synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions, including nucleophilic aromatic substitution and amide bond formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed coupling reactions has been shown to improve yields and reduce reaction times compared to traditional methods.
From an environmental perspective, understanding the fate and behavior of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in various ecosystems is crucial for assessing its potential impact on human health and the environment. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its removal from aqueous environments. However, further research is needed to evaluate its long-term persistence and toxicity under different environmental conditions.
In conclusion, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, CAS number 16803-96-6, is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug development to advanced materials science. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
16803-96-6 (4-Amino-N-(2-methylphenyl)benzenesulfonamide) 関連製品
- 68-34-8(p-TOLUENESULFONANILIDE)
- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)
- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)
- 1805597-98-1(4-Bromo-3-methyl-2-(trifluoromethoxy)aniline)
- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)
- 194474-71-0(1β-Methoxydiversifolin 3-O-methyl ether)
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)
